molecular formula C14H14N2O2 B14608206 N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide CAS No. 61088-37-7

N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide

Cat. No.: B14608206
CAS No.: 61088-37-7
M. Wt: 242.27 g/mol
InChI Key: GCFRRSCWBFPHFV-UHFFFAOYSA-N
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Description

N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide is a chemical compound belonging to the indole family, which is characterized by a benzene ring fused to a pyrrole ring. This compound is notable for its unique structure, which includes a furo[3,2-B]indole core with a carboxamide group at the 2-position and three methyl groups at the N, N, and 6 positions. Indole derivatives have been extensively studied due to their significant biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide include other indole derivatives with carboxamide groups, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. The presence of three methyl groups at the N, N, and 6 positions can influence the compound’s solubility, stability, and interaction with molecular targets .

Properties

CAS No.

61088-37-7

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N,N,6-trimethyl-4H-furo[3,2-b]indole-2-carboxamide

InChI

InChI=1S/C14H14N2O2/c1-8-4-5-9-10(6-8)15-11-7-12(18-13(9)11)14(17)16(2)3/h4-7,15H,1-3H3

InChI Key

GCFRRSCWBFPHFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(N2)C=C(O3)C(=O)N(C)C

Origin of Product

United States

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